

Taxilluside A: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

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Compound of Interest

Compound Name: Taxilluside A

Cat. No.: B14756643

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Abstract

Taxilluside A, a flavonoid glycoside isolated from the medicinal plant *Taxillus chinensis* (DC.) Danser, has garnered interest within the scientific community. This technical guide provides an in-depth analysis of the chemical structure and stereoisomeric properties of **Taxilluside A**. It consolidates available spectroscopic data, outlines experimental methodologies for its isolation and characterization, and presents visual representations of its structure to aid in research and drug development endeavors.

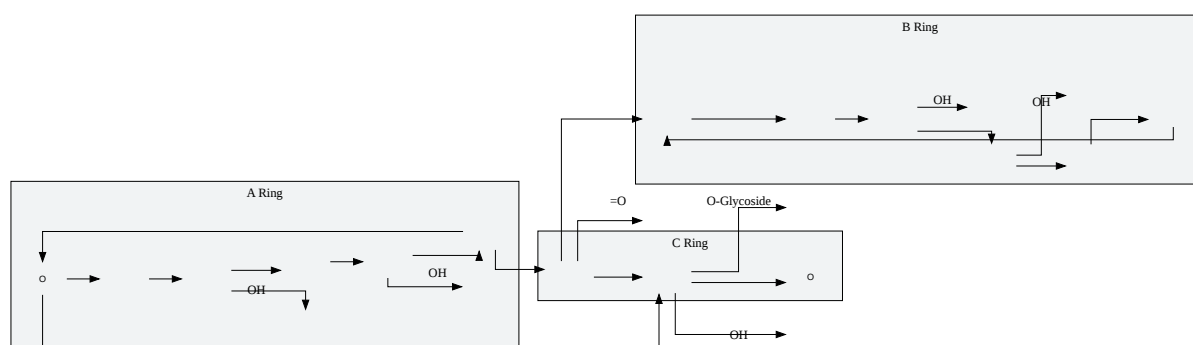
Chemical Structure and Stereochemistry

Taxilluside A is classified as an ester glycoside. While the complete, verified chemical structure and its stereochemical details remain to be fully elucidated in widely accessible international literature, preliminary data from metabolomics studies of *Taxillus chinensis* provide initial insights.

Based on high-resolution mass spectrometry data from studies on the chemical constituents of *Taxilli Herba*, the molecular formula for **Taxilluside A** is proposed as $C_{27}H_{30}O_{16}$. The compound exhibits a deprotonated molecule at an m/z of 609.1453 in mass spectrometry analysis.[1][2] Further fragmentation of the molecule results in characteristic ions at m/z 301.0354 and 151.0028, suggesting a flavonoid aglycone core with glycosidic linkages.[1][2]

The core flavonoid structure is likely based on quercetin, a common flavonol found in *Taxillus chinensis*. The stereochemistry of the glycosidic linkages and the specific arrangement of substituents on the flavonoid core are crucial for its biological activity and require definitive confirmation through detailed spectroscopic analysis and potentially, total synthesis.

Diagram of the Proposed Core Flavonoid Structure of **Taxilluside A**



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Caption: Proposed quercetin backbone of **Taxilluside A**.

Quantitative Data

Detailed quantitative data for isolated and purified **Taxilluside A**, such as ^1H and ^{13}C NMR chemical shifts, are not yet available in comprehensive public databases. However, initial mass

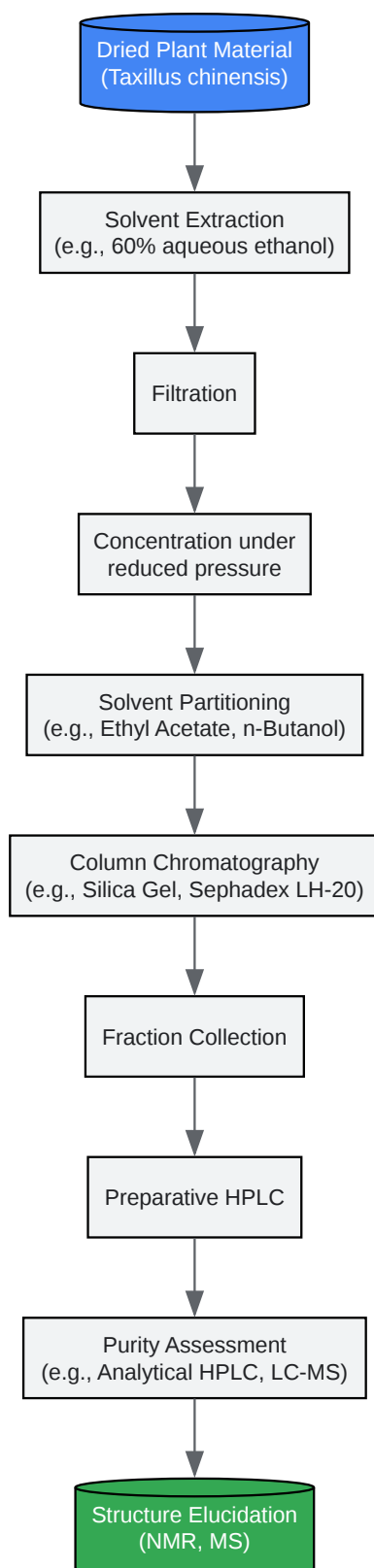
spectrometry data has been reported in the context of metabolomic analysis of *Taxillus chinensis* extracts.

Mass Spectrometry Data	
Parameter	Value
Molecular Formula	C ₂₇ H ₃₀ O ₁₆
Ionization Mode	Negative
[M-H] ⁻ (m/z)	609.1453
Fragment Ion 1 (m/z)	301.0354
Fragment Ion 2 (m/z)	151.0028
Data sourced from qualitative analysis of <i>Taxilli</i> <i>Herba</i> . [1] [2]	

Experimental Protocols

The definitive protocol for the isolation and purification of **Taxilluside A** would be detailed in the primary publication that first characterized the compound. Based on general methods for isolating flavonoid glycosides from plant material, a likely experimental workflow is outlined below.

Diagram of a General Experimental Workflow for Isolation



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- 2. Qualitative Analysis and Componential Differences of Chemical Constituents in Taxilli Herba from Different Hosts by UFLC-Triple TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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